molecular formula C8H6Cl2N3O2P B14517130 4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate CAS No. 62420-35-3

4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate

Cat. No.: B14517130
CAS No.: 62420-35-3
M. Wt: 278.03 g/mol
InChI Key: GIOGUAKVQADEDV-UHFFFAOYSA-N
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Description

4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group and a triazolylphosphonochloridate moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate typically involves the reaction of 4-chlorophenyl hydrazine with phosphonochloridate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the triazole ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chlorophenyl group in the presence of a base, such as sodium hydroxide, to form substituted products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Scientific Research Applications

4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or enzymes, affecting their activity. The chlorophenyl group can interact with various biological molecules, leading to changes in their function. The overall effect of the compound depends on its specific structure and the nature of its interactions with target molecules.

Comparison with Similar Compounds

4-Chlorophenyl 1H-1,2,4-triazol-1-ylphosphonochloridate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62420-35-3

Molecular Formula

C8H6Cl2N3O2P

Molecular Weight

278.03 g/mol

IUPAC Name

1-[chloro-(4-chlorophenoxy)phosphoryl]-1,2,4-triazole

InChI

InChI=1S/C8H6Cl2N3O2P/c9-7-1-3-8(4-2-7)15-16(10,14)13-6-11-5-12-13/h1-6H

InChI Key

GIOGUAKVQADEDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OP(=O)(N2C=NC=N2)Cl)Cl

Origin of Product

United States

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